molecular formula C10H16Br2N2O B14081562 N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide

N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide

Cat. No.: B14081562
M. Wt: 348.10 g/mol
InChI Key: IRGIAGAHMWSRKP-WSFKPVRBSA-N
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Description

N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide is a stable isotope-labeled compound with the molecular formula C10H8D8Br2N2O2 and a molecular weight of 348.1. This compound is commonly used in research applications, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide typically involves the deuteration of N-(4-Hydroxyphenyl)piperazineThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the reactions efficiently. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its behavior and effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide include:

Uniqueness

This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity and accuracy in analytical measurements. The compound’s stability and specific labeling make it a valuable tool in various scientific studies .

Properties

Molecular Formula

C10H16Br2N2O

Molecular Weight

348.10 g/mol

IUPAC Name

4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol;dihydrobromide

InChI

InChI=1S/C10H14N2O.2BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H/i5D2,6D2,7D2,8D2;;

InChI Key

IRGIAGAHMWSRKP-WSFKPVRBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)O)([2H])[2H])[2H].Br.Br

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br

Origin of Product

United States

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